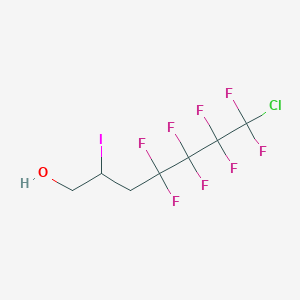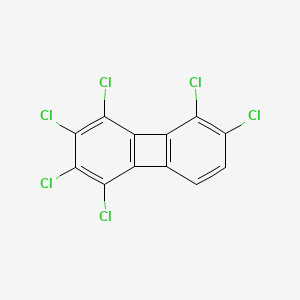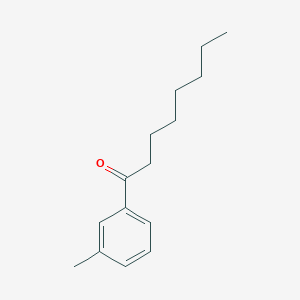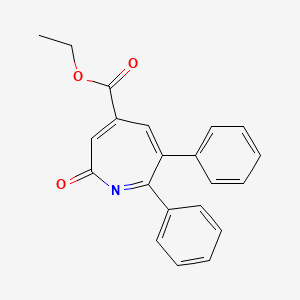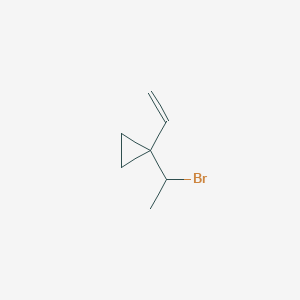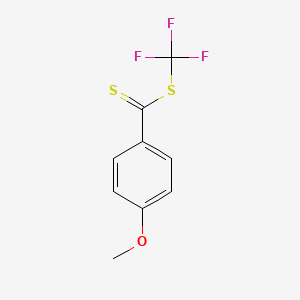
Trifluoromethyl 4-methoxybenzene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a carbodithioate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
Applications De Recherche Scientifique
Trifluoromethyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Trifluoromethyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbodithioate group can participate in redox reactions and form coordination complexes with metal ions. These interactions can modulate the compound’s biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: Lacks the methoxy and carbodithioate groups, resulting in different reactivity and applications.
4-Methoxybenzene-1-carbodithioate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Trifluoromethyl 4-methoxybenzene: Lacks the carbodithioate group, altering its redox properties and coordination chemistry.
Uniqueness
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is unique due to the combination of its trifluoromethyl, methoxy, and carbodithioate groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and redox activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
105501-64-2 |
|---|---|
Formule moléculaire |
C9H7F3OS2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
trifluoromethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C9H7F3OS2/c1-13-7-4-2-6(3-5-7)8(14)15-9(10,11)12/h2-5H,1H3 |
Clé InChI |
PVPXRXRTWVPWEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)

![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)

